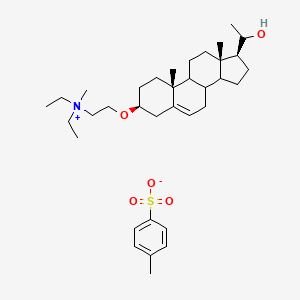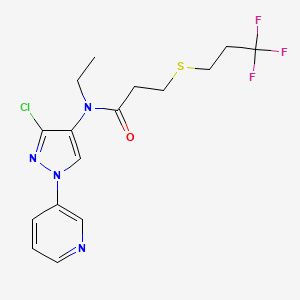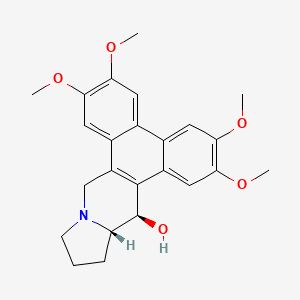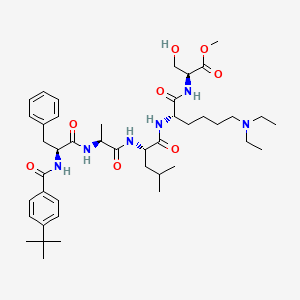
UNC3866
Vue d'ensemble
Description
UNC3866 est un inhibiteur de petite molécule qui cible les protéines chromobox, spécifiquement CBX4 et CBX7. Ces protéines font partie du complexe de répression polycomb 1, qui joue un rôle crucial dans le silençage des gènes et le remodelage de la chromatine. En inhibant ces protéines, this compound a montré un potentiel dans le traitement du cancer, en particulier en altérant les mécanismes de réparation de l'ADN dans les cellules cancéreuses .
Mécanisme D'action
Target of Action
UNC3866 primarily targets CBX4 , a chromobox protein, and a SUMO E3 ligase . CBX4 is a key modulator of DNA end resection, a prerequisite for DNA double-strand break (DSB) repair by homologous recombination (HR) . It promotes the functions of the DNA resection factor CtIP .
Mode of Action
This compound interacts with its targets by binding to the chromodomains of CBX4 and CBX7 . It exhibits a strong affinity for these targets, with a dissociation constant (Kd) of approximately 100 nM for each . This interaction inhibits the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the process of DNA end resection, which is crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) . By inhibiting CBX4, this compound compromises the function of the DNA resection factor CtIP .
Result of Action
The inhibition of CBX4 by this compound results in the selective killing of certain cancer cells when combined with ionizing radiation (IR) . This is due to the compromised DNA repair mechanism, which is particularly detrimental to cancer cells that rely heavily on this pathway .
Analyse Biochimique
Biochemical Properties
UNC3866 has been found to interact with a variety of enzymes and proteins. It targets CBX4, a chromobox protein, and a SUMO E3 ligase . As a key modulator of DNA end resection, a prerequisite for DNA double-strand break repair by homologous recombination (HR), CBX4 promotes the functions of the DNA resection factor CtIP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits PC3 cell proliferation, a known CBX7 phenotype . It has also been found to induce a senescent-like morphology and reduce growth of PC3 cells . Furthermore, it has been shown to prevent ischemia-reperfusion injury-induced endoplasmic reticulum stress through the Nrf-2/HO-1 pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds the chromodomains of CBX4 and CBX7 most potently, and is selective versus other CBX and CDY chromodomains . It also inhibits the functions of the DNA resection factor CtIP, thereby affecting DNA double-strand break repair by homologous recombination .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on the long-term effects of this compound are limited, it has been shown to have lasting effects on cellular function, such as inducing a senescent-like morphology and reducing growth of PC3 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound in animal models are limited, it has been shown to have significant effects on cellular processes at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in the process of DNA end resection, a key step in the repair of DNA double-strand breaks .
Subcellular Localization
Given its role in DNA end resection, it is likely that it localizes to the nucleus where DNA repair processes occur .
Méthodes De Préparation
La synthèse de UNC3866 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'ajout de divers groupes fonctionnels. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique l'utilisation de réactifs et de catalyseurs spécifiques pour former le squelette de base de la molécule.
Addition de groupes fonctionnels : Divers groupes fonctionnels sont ajoutés à la structure de base par le biais de réactions telles que l'alkylation, l'acylation et l'amination.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour garantir une pureté élevée.
Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliqueraient probablement la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie d'une qualité et d'un rendement constants.
Analyse Des Réactions Chimiques
UNC3866 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : Il a été démontré qu'il inhibait la prolifération des cellules cancéreuses en ciblant CBX4 et CBX7, qui sont impliqués dans la réparation de l'ADN et le silençage des gènes.
Épigénétique : This compound est utilisé pour étudier le rôle des protéines chromobox dans la régulation des gènes et le remodelage de la chromatine.
Développement de médicaments : Il sert de composé principal pour le développement de nouveaux inhibiteurs ciblant les protéines chromobox et autres composants du complexe de répression polycomb 1.
Mécanisme d'action
This compound exerce ses effets en se liant aux chromodomaines de CBX4 et CBX7, inhibant leur interaction avec les protéines histones. Cette perturbation altère la capacité de ces protéines à réguler l'expression des gènes et à maintenir la structure de la chromatine. En conséquence, les cellules cancéreuses deviennent plus sensibles aux dommages de l'ADN et moins capables de les réparer, ce qui entraîne la mort cellulaire .
Applications De Recherche Scientifique
UNC3866 has several scientific research applications, including:
Cancer Research: It has been shown to inhibit the proliferation of cancer cells by targeting CBX4 and CBX7, which are involved in DNA repair and gene silencing.
Epigenetics: This compound is used to study the role of chromobox proteins in gene regulation and chromatin remodeling.
Drug Development: It serves as a lead compound for developing new inhibitors targeting chromobox proteins and other components of the Polycomb Repressive Complex 1.
Comparaison Avec Des Composés Similaires
UNC3866 est unique par sa haute sélectivité et sa puissance pour CBX4 et CBX7 par rapport à d'autres protéines chromobox. Les composés similaires comprennent :
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRDXVUROEIKJ-JCXBGQGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


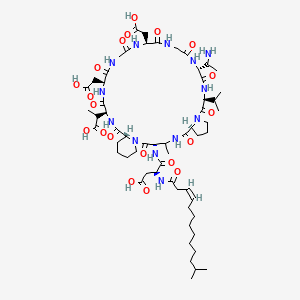
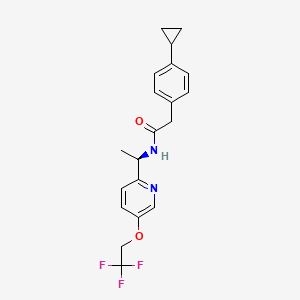


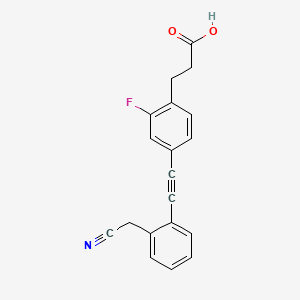
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
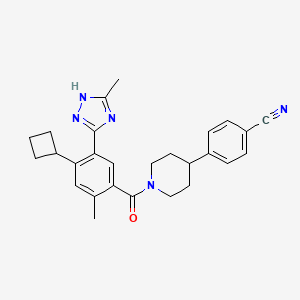
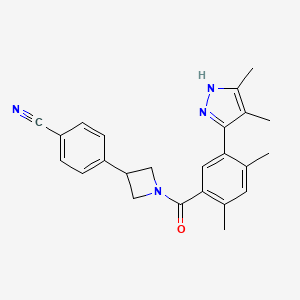
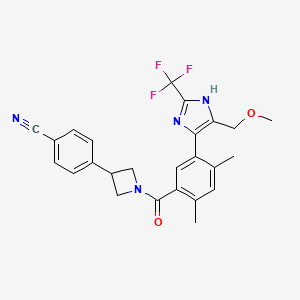
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)
